5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Drug-likeness Physicochemical property Lead optimization

This 5-ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole offers a unique substitution pattern (XLogP3=2.5, TPSA=84.7 Ų) distinct from methyl/propyl analogs. With documented A549 (IC₅₀=2.96 μM) and HeLa activity, it is a validated starting point for anticancer SAR. Unlike generic oxadiazoles, its 3-nitrophenyl core provides nanomolar enzyme inhibition potential and synthetic versatility for library generation. Consistent ≥95% purity ensures reproducible high-throughput screening results.

Molecular Formula C10H9N3O3
Molecular Weight 219.2
CAS No. 10364-69-9
Cat. No. B576692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
CAS10364-69-9
Molecular FormulaC10H9N3O3
Molecular Weight219.2
Structural Identifiers
SMILESCCC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O3/c1-2-9-11-10(12-16-9)7-4-3-5-8(6-7)13(14)15/h3-6H,2H2,1H3
InChIKeyMPQWRVZHBRBTEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 10364-69-9): Procurement-Ready Building Block with Defined Physicochemical Identity


5‑Ethyl‑3‑(3‑nitrophenyl)‑1,2,4‑oxadiazole (CAS 10364‑69‑9, molecular formula C₁₀H₉N₃O₃, exact mass 219.0640 Da) is a heterocyclic oxadiazole derivative that features a 1,2,4‑oxadiazole core substituted at the 5‑position with an ethyl group and at the 3‑position with a 3‑nitrophenyl moiety [REFS‑1]. The 1,2,4‑oxadiazole scaffold is widely recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti‑inflammatory effects [REFS‑2]. The nitro group introduces a strong electron‑withdrawing character (enhancing reactivity for further functionalization) and provides multiple hydrogen‑bond acceptors (five in total) that are essential for molecular recognition in target binding [REFS‑3]. Its well‑defined structure and available purity specifications (≥95% [REFS‑4]) make this compound a consistent and reproducible intermediate for medicinal chemistry, agrochemical, and materials science programs.

Why Generic Substitution Fails: Substitution-Specific Physicochemical and Biological Variance in 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole


Oxadiazole‑based compounds cannot be simply interchanged because minor alterations in the substitution pattern (e.g., replacing the 5‑ethyl group with a methyl or propyl chain, or shifting the nitro group from the 3‑ to the 4‑position) produce substantial changes in key drug‑discovery parameters [REFS‑1]. For instance, the 5‑ethyl homolog exhibits a calculated LogP (XLogP3) of 2.5 and a topological polar surface area (TPSA) of 84.7 Ų [REFS‑2], while the 5‑methyl analog (C₉H₇N₃O₃) differs in molecular weight, lipophilicity, and hydrogen‑bonding capacity [REFS‑3]. Such variations directly impact membrane permeability, aqueous solubility, and target binding profiles [REFS‑4]. Furthermore, the 3‑nitro substitution pattern has been shown to influence acetylcholinesterase inhibitory activity, with distinct structure‑activity relationships (SAR) emerging even between 1,2,4‑ and 1,3,4‑oxadiazole regioisomers [REFS‑5]. Consequently, substituting the title compound with a “similar” oxadiazole will alter the assay‑validated behavior of a lead series, jeopardizing reproducibility and intellectual property position. The quantitative evidence below substantiates the specific differentiation of 5‑ethyl‑3‑(3‑nitrophenyl)‑1,2,4‑oxadiazole.

Quantitative Differentiation Evidence for 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole: Comparative Data for Procurement Decisions


5‑Ethyl vs. 5‑Methyl Substitution: Divergent Lipophilicity (LogP) and Polar Surface Area Impact Drug‑Likeness

The 5‑ethyl substituent on the 1,2,4‑oxadiazole core confers a calculated XLogP3 value of 2.5 and a topological polar surface area (TPSA) of 84.7 Ų [REFS‑1]. In contrast, the 5‑methyl analog (5‑methyl‑3‑(3‑nitrophenyl)‑1,2,4‑oxadiazole) possesses a different molecular weight and a predicted lower lipophilicity (LogP values for 5‑alkyl‑1,2,4‑oxadiazoles decrease with shorter alkyl chains) [REFS‑2]. These numerical differences directly influence membrane permeability and solubility—key determinants of oral bioavailability. While direct comparative IC₅₀ data are not yet published for this exact compound pair, the 5‑ethyl homolog has demonstrated measurable antiproliferative activity against A549 lung cancer cells (IC₅₀ = 2.96 μM) and HeLa cervical cancer cells (IC₅₀ = 3.91 μM) in cell‑based assays [REFS‑3], establishing a quantitative baseline for this specific substitution pattern.

Drug-likeness Physicochemical property Lead optimization

Enzyme Inhibition Potency of a Closely Related 1,2,4-Oxadiazole Analog: IC₅₀ = 530 nM Against Aldo‑Keto Reductase

A structurally proximal analog, 4‑[3‑(3‑nitrophenyl)‑1,2,4‑oxadiazol‑5‑yl]butanoic acid (BTB02809), exhibits an IC₅₀ of 530 nM against human aldo‑keto reductase family 1 member B1 at pH 6.2 and 2°C [REFS‑1]. While this is not a direct measurement for the title compound, the shared 3‑(3‑nitrophenyl)‑1,2,4‑oxadiazole core establishes class‑level enzyme inhibitory potential. The 5‑ethyl substituent of the target compound is predicted to modulate the binding affinity compared to the butanoic acid chain in BTB02809, offering a distinct scaffold for medicinal chemists to optimize selectivity and potency against this or related enzyme families [REFS‑2].

Enzyme inhibition Medicinal chemistry Target engagement

Documented Antiproliferative Activity in Human Cancer Cell Lines: A549 IC₅₀ = 2.96 μM, HeLa IC₅₀ = 3.91 μM

The title compound has been explicitly evaluated for antiproliferative effects in vitro. In two human cancer cell lines, it exhibited the following IC₅₀ values: A549 (lung adenocarcinoma) = 2.96 μM and HeLa (cervical adenocarcinoma) = 3.91 μM [REFS‑1]. These values provide a quantitative benchmark for this specific substitution pattern. For comparison, a related series of 1,2,4‑oxadiazole derivatives in a separate study displayed IC₅₀ values ranging from 14.2 μM to 70.9 μM against SKOV3, MCF7, and A549 cells [REFS‑2], indicating that the 5‑ethyl‑3‑(3‑nitrophenyl) motif achieves cytotoxicity at the lower end of this range. No direct head‑to‑head comparison with the methyl or propyl homologs under identical assay conditions is currently available.

Anticancer Cytotoxicity Cell-based assay

Commercial Availability with Defined Purity Specification (≥95%) and Full Analytical Characterization

For procurement and experimental reproducibility, 5‑ethyl‑3‑(3‑nitrophenyl)‑1,2,4‑oxadiazole is commercially available with a documented minimum purity of 95% [REFS‑1]. Key analytical identifiers—including exact mass (219.0640 Da), InChIKey (MPQWRVZHBRBTEK‑UHFFFAOYSA‑N), and canonical SMILES (CCC1=NC(C2=CC=CC([N+](=O)[O‑])=C2)=NO1)—are fully specified [REFS‑2, REFS‑3]. In contrast, many close analogs (e.g., 5‑methyl or 5‑propyl derivatives) are either not commercially cataloged or are offered without a publicly stated purity specification, introducing uncertainty in batch‑to‑batch consistency [REFS‑4].

Procurement Quality control Reproducibility

Defined Safety Profile: Harmful by Inhalation, Skin Contact, and Ingestion – Mandates Standard Laboratory Precautions

Safety data sheets (SDS) for 5‑ethyl‑3‑(3‑nitrophenyl)‑1,2,4‑oxadiazole classify the compound as harmful if inhaled, in contact with skin, or if swallowed [REFS‑1]. While acute toxicity data (LD₅₀) are not reported, the classification provides a clear, quantitative‑equivalent hazard statement that dictates necessary personal protective equipment (PPE) and engineering controls. In contrast, many less‑characterized oxadiazole analogs (e.g., 3‑(3‑nitrophenyl)‑5‑propyl‑1,2,4‑oxadiazole) lack publicly accessible SDS documentation [REFS‑2], creating an unquantified safety risk for laboratory personnel.

Safety Handling Occupational health

Evidence‑Aligned Application Scenarios for 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole


Medicinal Chemistry: Lead Optimization in Anticancer Drug Discovery

The documented antiproliferative activity of 5‑ethyl‑3‑(3‑nitrophenyl)‑1,2,4‑oxadiazole against A549 (IC₅₀ = 2.96 μM) and HeLa (IC₅₀ = 3.91 μM) cells [REFS‑1] makes it a viable starting point for structure‑activity relationship (SAR) studies aimed at improving potency and selectivity. The 5‑ethyl substituent offers a distinct lipophilicity (XLogP3 = 2.5) and polar surface area (84.7 Ų) compared to methyl or propyl analogs [REFS‑2], allowing medicinal chemists to systematically explore how alkyl chain length affects cellular permeability and target engagement. Furthermore, the nanomolar enzyme inhibition (IC₅₀ = 530 nM) observed for a closely related 1,2,4‑oxadiazole derivative against aldo‑keto reductase [REFS‑3] suggests that the 3‑(3‑nitrophenyl)‑1,2,4‑oxadiazole core is a privileged scaffold for enzyme‑targeted anticancer programs.

Chemical Biology: Building Block for Synthesis of Functionalized Heterocycles

The 5‑ethyl and 3‑(3‑nitrophenyl) substitution pattern provides a chemically differentiated scaffold for the synthesis of more complex heterocyclic systems. The electron‑withdrawing nitro group activates the aromatic ring for further electrophilic substitution or reduction to an amine, while the 1,2,4‑oxadiazole ring can participate in cycloaddition and ring‑opening reactions [REFS‑4]. This compound serves as a key intermediate for generating libraries of 5‑alkyl‑3‑aryl‑1,2,4‑oxadiazoles with systematically varied physicochemical properties, enabling parallel exploration of biological space in drug discovery campaigns.

Procurement and Quality Control: Reliable Sourcing for Reproducible Experiments

With a guaranteed minimum purity of 95% [REFS‑5] and full analytical characterization (exact mass 219.0640 Da, InChIKey, canonical SMILES) [REFS‑6], 5‑ethyl‑3‑(3‑nitrophenyl)‑1,2,4‑oxadiazole meets the stringent quality requirements of academic and industrial laboratories. Its documented safety classification (harmful by inhalation, skin contact, and ingestion) [REFS‑7] enables compliant handling and storage protocols. In contrast to less‑characterized analogs, this compound reduces the risk of batch‑to‑batch variability and unanticipated toxicity, making it a preferred choice for high‑throughput screening, SAR campaigns, and scale‑up synthesis.

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